Dihydroxy Diketo Atorvastatin Impurity
Overview
Description
Dihydroxy Diketo Atorvastatin Impurity is a chemical compound with the molecular formula C26H24FNO5 and a molecular weight of 449.471 g/mol . It is an impurity associated with atorvastatin, a widely prescribed statin used to lower cholesterol levels in patients at risk of cardiovascular disease . The presence of impurities in pharmaceutical formulations can pose significant concerns for patient safety, making the analysis and understanding of such impurities crucial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxy Diketo Atorvastatin Impurity involves the stereoselective double reduction of a β,δ-diketo ester catalyzed by a diketoreductase . This biocatalytic process is efficient and cost-effective, offering a practical route for the preparation of statin side chains . The reaction conditions typically involve the use of specific cofactor regeneration systems to enhance the stereoselectivity and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of biocatalysis and stereoselective reduction used in laboratory settings can be scaled up for industrial applications. The use of diketoreductase enzymes and optimized reaction conditions can facilitate the large-scale production of this impurity .
Chemical Reactions Analysis
Types of Reactions
Dihydroxy Diketo Atorvastatin Impurity undergoes various chemical reactions, including:
Reduction: The stereoselective reduction of β,δ-diketo esters to form dihydroxy compounds.
Oxidation: Potential oxidation reactions to form corresponding diketones or other oxidized products.
Substitution: Possible substitution reactions involving the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include diketoreductase enzymes, cofactor regeneration systems, and various solvents and catalysts to optimize reaction conditions .
Major Products Formed
The major products formed from the reduction of β,δ-diketo esters are dihydroxy compounds, which are crucial intermediates in the synthesis of statin side chains .
Scientific Research Applications
Dihydroxy Diketo Atorvastatin Impurity has several scientific research applications, including:
Pharmaceutical Analysis: Used in the validation of high-performance liquid chromatography (HPLC) methods for quantifying atorvastatin and its impurities.
Biocatalysis Research: Studied for its role in the stereoselective reduction of diketones, contributing to the development of efficient biocatalytic processes.
Toxicological Studies: Investigated for its potential toxicological properties and impact on the safety and efficacy of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Dihydroxy Diketo Atorvastatin Impurity involves its interaction with specific enzymes and molecular targets. The stereoselective reduction of β,δ-diketo esters by diketoreductase enzymes is a key step in its formation . The molecular pathways involved in this process include the regeneration of cofactors and the catalytic activity of diketoreductase enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dihydroxy Diketo Atorvastatin Impurity include other statin impurities and intermediates, such as:
β,δ-Diketo Esters: Precursors in the synthesis of statin side chains.
Hydroxyglutaronitrile: Another intermediate used in the synthesis of statin side chains.
Uniqueness
This compound is unique due to its specific stereoselective reduction process and its role as an impurity in atorvastatin formulations . Its efficient biocatalytic production and the challenges associated with its analysis and quantification highlight its importance in pharmaceutical research and quality control .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWPOXFDYWKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648381 | |
Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046118-44-8 | |
Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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